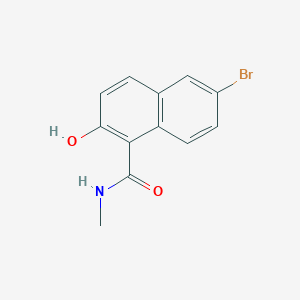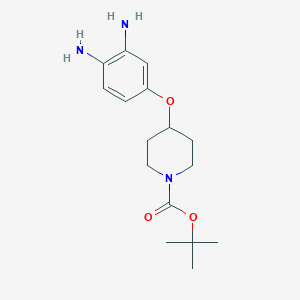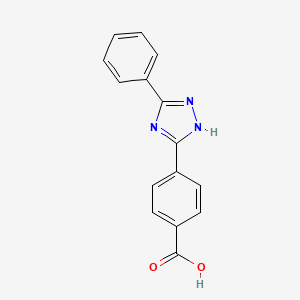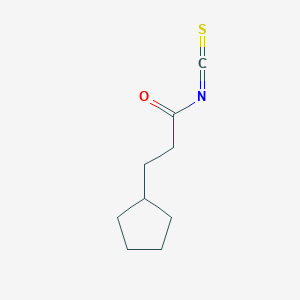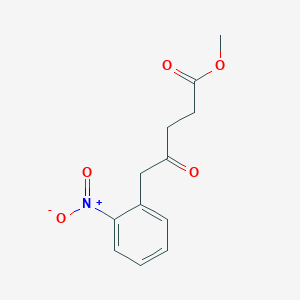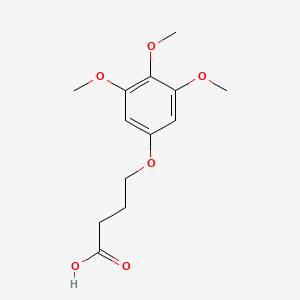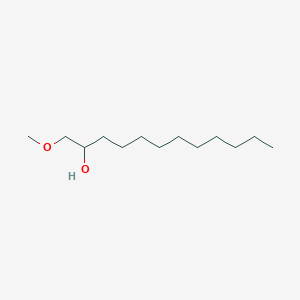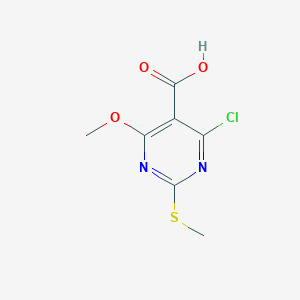
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with significant importance in various scientific fields. Pyrimidine derivatives are known for their presence in biological systems, including nucleic acids and vitamins, making them crucial for numerous biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves the cyclocondensation of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . These reactions often require specific conditions to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biological systems and interactions with nucleic acids.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid include other pyrimidine derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H7ClN2O3S |
|---|---|
Peso molecular |
234.66 g/mol |
Nombre IUPAC |
4-chloro-6-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O3S/c1-13-5-3(6(11)12)4(8)9-7(10-5)14-2/h1-2H3,(H,11,12) |
Clave InChI |
YQKGBKCOVMQGDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC(=N1)SC)Cl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
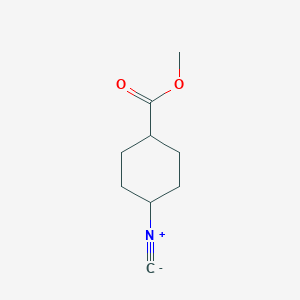
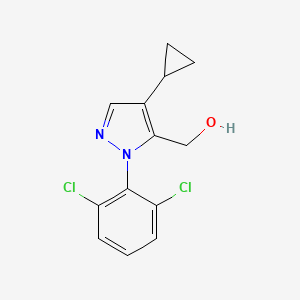
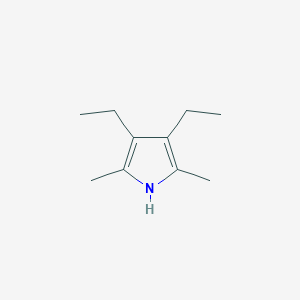
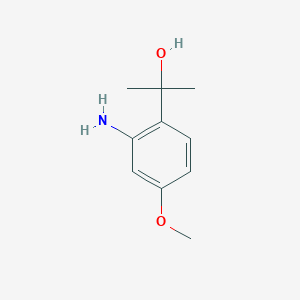
![1-benzenesulfonyl-5-chloro-3-(2-methylsulfanyl-pyrimidin-5-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8361168.png)
![9-methoxy-4-oxo-3H-benzothieno[3,2-d]pyrimidine](/img/structure/B8361177.png)

